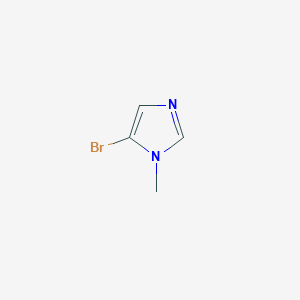

5-Bromo-1-methyl-1H-imidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATLLUIOEIXWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363926 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-21-0 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and fine chemical manufacturing, the imidazole scaffold stands out as a "privileged structure." Its prevalence in a vast array of biologically active molecules and approved pharmaceuticals underscores its importance.[1][2] 5-Bromo-1-methyl-1H-imidazole (CAS No. 1003-21-0) is a premier example of a strategically functionalized imidazole that serves as a cornerstone intermediate for complex molecular architectures.[3] The presence of a methyl group at the N-1 position prevents tautomerization and provides a defined point of substitution, while the bromine atom at the C-5 position acts as a versatile synthetic handle, most notably for carbon-carbon and carbon-nitrogen bond-forming reactions.[3]

This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on its synthesis, reactivity, and safe handling. The protocols and insights herein are structured to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful synthetic planning and execution. This section consolidates the key physical, chemical, and spectroscopic data for this compound.

Physical and Chemical Properties

The compound typically presents as colorless to white crystals or a solid, with a melting point that makes it convenient to handle at room temperature.[4][5] Its solubility in polar solvents, including water, is a notable characteristic for a brominated organic molecule.[2][6]

| Property | Value | Reference(s) |

| CAS Number | 1003-21-0 | [7] |

| Molecular Formula | C₄H₅BrN₂ | [7] |

| Molecular Weight | 161.00 g/mol | [7] |

| Appearance | Colourless/white crystals or solid | [4][5] |

| Melting Point | 40-44 °C | |

| Boiling Point | 271.7 ± 13.0 °C (at 760 mmHg); 120 °C (at 15 mmHg) | |

| Density | ~1.7 g/cm³ | |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [---] |

| IUPAC Name | This compound | [7] |

| SMILES | CN1C=NC=C1Br | [7] |

| InChIKey | HATLLUIOEIXWGD-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of this compound before its use in subsequent reactions. The following data represent typical expected values.

| Technique | Solvent | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | CDCl₃ | ~7.5 ppm (s, 1H, H-2), ~7.0 ppm (s, 1H, H-4), ~3.6 ppm (s, 3H, N-CH₃) |

| ¹³C NMR | CDCl₃ | ~139 ppm (C-2), ~125 ppm (C-4), ~115 ppm (C-5, C-Br), ~34 ppm (N-CH₃) |

| MS (EI) | - | m/z 161/159 (M+, corresponding to ⁸¹Br/⁷⁹Br isotopes), fragments corresponding to loss of Br, CH₃. |

| IR | KBr | ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500 cm⁻¹ (C=N stretch), ~1100 cm⁻¹ (C-N stretch), below 800 cm⁻¹ (C-Br stretch) |

Note: Actual chemical shifts can vary depending on solvent and concentration. The values provided are estimations based on typical imidazole spectra and data from related structures.

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the N-methylation of a bromoimidazole precursor. The choice of starting material (4-bromoimidazole vs. 5-bromoimidazole) is often dictated by commercial availability, as they exist in tautomeric equilibrium. The following protocol details a robust method for laboratory-scale synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the N-methylation of 4(5)-bromoimidazole.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via N-methylation of 4(5)-bromoimidazole.

Materials:

-

4(5)-Bromoimidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (MeI) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Cool the suspension to 0 °C using an ice bath.

-

Causality: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed under inert atmosphere (N₂) to prevent quenching of the base and anion intermediate.

-

-

Deprotonation: Add 4(5)-bromoimidazole (1.0 eq) portionwise to the stirred NaH suspension at 0 °C.

-

Self-Validation: Effervescence (H₂ gas evolution) should be observed, indicating the deprotonation is proceeding. Maintain the temperature at 0 °C to control the exothermic reaction.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a more homogeneous slurry.

-

Methylation: Add methyl iodide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), checking for the consumption of the starting material.

-

Workup - Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Workup - Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry under high vacuum to obtain this compound as a white or off-white solid. Confirm identity and purity using NMR and MS analysis.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C5-Br bond, which readily participates in a variety of powerful cross-coupling reactions. This allows for its use as a modular building block for introducing the 1-methylimidazol-5-yl moiety into target molecules.

Key Reaction Pathways

Caption: Major cross-coupling pathways for this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most important application of this substrate, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl structures common in pharmaceuticals.[3][4]

Objective: To synthesize a 5-aryl-1-methyl-1H-imidazole derivative via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

-

Causality: The palladium catalyst is oxygen-sensitive, especially in its Pd(0) active form. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is crucial for preventing catalyst degradation and ensuring high yields. The base is required to activate the boronic acid for the transmetalation step.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.

-

Self-Validation: Progress can be monitored by TLC or LC-MS. A successful reaction will show the disappearance of the starting bromide and the appearance of a new, typically more non-polar, product spot.

-

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-imidazole product.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[6] If contact occurs, wash immediately with plenty of soap and water.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved N95 dust mask or respirator is recommended. [---]

-

-

General Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow product to enter drains.

Conclusion

This compound is more than a simple heterocyclic halide; it is a high-value, versatile intermediate that enables the efficient construction of complex molecular targets. Its well-defined physicochemical properties, predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling, and straightforward synthesis make it an indispensable tool for medicinal chemists and process scientists. By adhering to the robust protocols and safety guidelines outlined in this guide, researchers can confidently and reproducibly leverage the full synthetic potential of this powerful building block.

References

- 1. This compound(1003-21-0) 1H NMR spectrum [chemicalbook.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:1003-21-0 | Chemsrc [chemsrc.com]

- 7. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to 5-Bromo-1-methyl-1H-imidazole (CAS: 1003-21-0): From Bench to Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of fine chemical manufacturing and pharmaceutical development, certain molecules stand out not as final products, but as critical enablers of innovation. 5-Bromo-1-methyl-1H-imidazole is a prime example of such a foundational building block. Its structure, featuring the biologically significant imidazole ring, is strategically functionalized with a methyl group and a bromine atom. The imidazole core is a ubiquitous scaffold in medicinal chemistry, present in numerous biomolecules and approved drugs, prized for its stability, hydrogen bonding capability, and diverse biological activities.[1][2] The N-methylation prevents tautomerization and provides a fixed substitution pattern, while the bromine atom at the 5-position serves as a highly versatile synthetic handle. This specific arrangement makes this compound a sought-after intermediate for creating complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical overview of its specifications, synthesis, characterization, and applications, grounded in practical, field-proven insights.

Core Physicochemical and Safety Specifications

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The specifications for this compound are well-defined, ensuring consistency in research and manufacturing settings.

Physical and Chemical Properties

The compound is typically supplied as a white to light yellow or colorless crystalline solid.[3] Its key properties are summarized below, compiled from authoritative chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1003-21-0 | [4] |

| Molecular Formula | C₄H₅BrN₂ | [4][5] |

| Molecular Weight | 161.00 g/mol | [4] |

| Melting Point | 40-44 °C (lit.) | [5][6] |

| Boiling Point | 271.7 ± 13.0 °C at 760 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Appearance | White to light yellow powder or crystals | [3] |

| Purity | Typically ≥95% to >98% (GC) | [3][5] |

| SMILES | Cn1cncc1Br | |

| InChI Key | HATLLUIOEIXWGD-UHFFFAOYSA-N |

Safety, Handling, and Storage

Proper handling is crucial due to the compound's irritant properties. All operations should be conducted in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

-

GHS Hazard Classification: Irritant.[4]

-

Precautionary Statements (Selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[8]

-

Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, dark, and cool place.[6][9] Recommended storage temperatures range from room temperature to -20°C for maximum shelf life.[6][10]

Synthesis and Quality Control: A Validated Workflow

The synthesis of this compound can be approached from different precursors, but a common and logical laboratory method involves the direct bromination of 1-methylimidazole. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Recommended Lab-Scale Synthesis Protocol

This protocol describes a typical procedure for the regioselective bromination of 1-methylimidazole.

Principle: The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Bromination occurs preferentially at the C5 position due to electronic and steric factors. Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) provides better control and minimizes the formation of di- or tri-brominated byproducts, enhancing the trustworthiness of the protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of an ice bath helps to control the exothermicity of the reaction.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are effective methods to yield the pure, solid product.

Analytical Characterization & Quality Control Workflow

Confirming the identity and purity of the synthesized material is a non-negotiable step. A standard QC workflow ensures that the material meets the required specifications for subsequent applications.

Caption: A typical Quality Control (QC) workflow for this compound.

Expected Analytical Data:

-

¹H NMR: Researchers can expect to see characteristic signals corresponding to the methyl protons (a singlet around 3.6-3.9 ppm) and the two imidazole ring protons (two singlets in the aromatic region, typically 7.0-7.8 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 160 and 162 of nearly equal intensity, corresponding to the [M+H]⁺ ions with ⁷⁹Br and ⁸¹Br, respectively.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its synthetic versatility. The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

A Cornerstone for Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed reactions that are fundamental to modern drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 5-aryl or 5-vinyl imidazole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to create 5-alkynyl imidazoles, another important scaffold in medicinal chemistry.

-

Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-imidazole derivatives, introducing key nitrogen-containing functional groups.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the 5-position.

The ability to easily participate in these reactions makes it an invaluable intermediate for building libraries of complex imidazole-containing compounds for high-throughput screening and lead optimization.[11]

Caption: Synthetic utility of this compound in cross-coupling reactions.

Role in Medicinal Chemistry

The imidazole motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Imidazole-based compounds have demonstrated a vast range of therapeutic potential, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[2][12] By using this compound, drug discovery programs can rapidly access novel derivatives for biological evaluation, accelerating the path from hit identification to lead candidate.

Conclusion

This compound (CAS: 1003-21-0) is more than a simple halogenated heterocycle; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, coupled with its exceptional reactivity in robust and scalable cross-coupling reactions, establish it as a cornerstone intermediate. For researchers in organic synthesis and drug development, a thorough understanding of its specifications, handling, and synthetic potential is essential for leveraging its full capacity to construct the complex, bioactive molecules that drive scientific advancement.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1003-21-0 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 1003-21-0 [m.chemicalbook.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. 1003-21-0|this compound|BLD Pharm [bldpharm.com]

- 10. usbio.net [usbio.net]

- 11. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]

- 12. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic routes for 5-Bromo-1-methyl-1H-imidazole

An In-depth Technical Guide to the Synthetic Routes for 5-Bromo-1-methyl-1H-imidazole

Abstract

This compound stands as a pivotal heterocyclic building block in contemporary organic synthesis, finding extensive application in the development of pharmaceuticals and advanced materials.[1][2] Its utility stems from the unique electronic properties of the imidazole ring, coupled with the synthetic versatility of the carbon-bromine bond, which serves as a handle for a myriad of cross-coupling and substitution reactions.[1][3] This guide provides a comprehensive exploration of the principal synthetic routes to this compound, grounded in mechanistic principles and field-proven insights. We will dissect the causal factors influencing experimental outcomes, present validated protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Strategic Overview of Synthetic Challenges & Approaches

The synthesis of this compound is primarily a challenge of regioselectivity. The 1-methylimidazole ring possesses three carbon atoms (C2, C4, and C5) susceptible to electrophilic attack. The core objective is to selectively functionalize the C5 position while minimizing the formation of C2-bromo, C4-bromo, and polybrominated isomers.

Kinetic studies of the aqueous bromination of 1-methylimidazole have shown that the relative reactivity of the positions to electrophilic attack by molecular bromine is C5 > C4 > C2.[4][5] This inherent reactivity profile forms the basis of the most common synthetic strategies.

The two dominant strategic approaches are:

-

Route A: Direct Electrophilic Bromination of 1-Methylimidazole: This is the most atom-economical and direct approach, where an appropriate brominating agent is used to selectively substitute the hydrogen at the C5 position.

-

Route B: N-Methylation of 4(5)-Bromoimidazole: This route involves first establishing the bromine substituent on the parent imidazole ring, followed by N-alkylation. However, this approach is complicated by the tautomerism of the starting material, which invariably leads to a mixture of regioisomeric products.

This guide will focus primarily on the direct bromination route due to its superior regioselectivity and practicality.

The Primary Pathway: Direct Electrophilic Bromination

Direct bromination is the most prevalent and efficient method for synthesizing this compound. The success of this strategy hinges on the precise control of reaction conditions and the judicious choice of the brominating agent to exploit the innate electronic preference for substitution at the C5 position.

Mechanistic Rationale: The Basis for C5 Selectivity

The imidazole ring is an electron-rich heterocycle. The nitrogen at position 3 (N3) acts as an activating, ortho-, para- directing group, while the methyl-substituted nitrogen at position 1 (N1) is also activating. The C5 position is electronically analogous to the para-position relative to the N1-methyl group and ortho to the more activating N3 atom, making it the most nucleophilic carbon on the ring. Consequently, it is the most favorable site for electrophilic aromatic substitution.

Caption: Generalized mechanism of C5 bromination.

Key Reagents and Causality in Experimental Design

The choice of brominating agent is critical and directly influences yield, selectivity, and operational safety.

-

Molecular Bromine (Br₂): Often used in a solvent like acetic acid with a buffer such as sodium acetate.[6] Bromine is a powerful electrophile, but its high reactivity can lead to over-bromination, yielding 4,5-dibromo and 2,4,5-tribromo derivatives if not carefully controlled.[4] The acetic acid serves as a polar protic solvent, while sodium acetate buffers the HBr generated, preventing the protonation of the imidazole ring into its less reactive imidazolium form.

-

N-Bromosuccinimide (NBS): This is widely regarded as a superior reagent for controlled, regioselective monobromination of electron-rich heterocycles.[7][8] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, low-concentration release of electrophilic bromine, which significantly suppresses the formation of polybrominated byproducts. Acetonitrile is a common solvent for NBS brominations, offering good solubility for the reactants and favoring the desired reaction pathway.[7][8]

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported to achieve high yields of monobrominated imidazoles and can be an effective alternative when NBS or Br₂ prove unsatisfactory.[9]

Comparative Summary of Synthetic Routes

The selection of a synthetic route is a balance of factors including yield, purity, cost, safety, and scalability. The following table provides a high-level comparison of the most viable methods.

| Parameter | Route A1: Direct Bromination (Br₂/AcOH) | Route A2: Direct Bromination (NBS/MeCN) | Route B: N-Methylation of 4(5)-Bromoimidazole |

| Starting Material | 1-Methylimidazole | 1-Methylimidazole | 4(5)-Bromoimidazole, Methylating Agent (e.g., MeI) |

| Typical Yield | Moderate to Good | Good to Excellent (often >70%)[7] | Poor to Moderate (as a mixture) |

| Regioselectivity | Good (Primarily C5) | Excellent (Highly selective for C5)[7] | Poor (Yields mixture of 4-bromo and 5-bromo isomers)[3] |

| Key Advantages | Cost-effective reagents, straightforward procedure. | High selectivity, safer reagent handling, cleaner reaction profile.[7][8] | Utilizes a different starting material. |

| Key Disadvantages | Risk of over-bromination, handling of corrosive Br₂, byproduct formation.[4] | More expensive reagent than Br₂. | Product is an isomeric mixture requiring difficult separation.[3] |

| Ideal Application | Large-scale synthesis where cost is paramount and purification is robust. | Laboratory and pilot-scale synthesis requiring high purity and predictability. | Not recommended for obtaining pure 5-bromo isomer. |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating stoichiometric precision and procedural steps designed to ensure reproducibility and high purity.

Protocol 1: Regioselective Synthesis via N-Bromosuccinimide (NBS)

This protocol is favored for its high selectivity and operational simplicity, making it ideal for research and development settings.[7][8]

Caption: Workflow for synthesis using NBS.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in acetonitrile (approx. 10 mL per 1.0 g of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-bromosuccinimide (1.0 eq) in one portion at room temperature.

-

Heating: Heat the resulting mixture to 60 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water (20 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Classical Synthesis via Molecular Bromine (Br₂)

This method uses more traditional and cost-effective reagents but requires greater care to control selectivity.[6]

Step-by-Step Methodology:

-

Reaction Setup: Prepare a solution of 1-methylimidazole (1.0 eq) and sodium acetate (3.0 eq) in glacial acetic acid (15 mL per 1.0 g of substrate) in a three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask in an ice bath.

-

Reagent Addition: Add a solution of molecular bromine (1.0 eq) in glacial acetic acid (5 mL) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Extract the product from the neutralized aqueous solution with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts, wash with saturated sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

-

Purification: The resulting crude product can be further purified by silica gel chromatography if necessary.

Conclusion and Future Perspectives

The direct C5 bromination of 1-methylimidazole, particularly using N-bromosuccinimide, remains the most reliable and efficient strategy for the synthesis of this compound. It offers high regioselectivity, operational simplicity, and good to excellent yields. While the classical approach using molecular bromine is viable, it necessitates more stringent control to prevent side reactions. For researchers and drug development professionals, the NBS-based method provides a robust and scalable pathway to access this critical synthetic intermediate, paving the way for further molecular exploration and the development of novel chemical entities.

References

- 1. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 4-M-Bromophenyl-1-methylimidazole [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole: A Keystone Building Block in Modern Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a methylated imidazole core, render it an invaluable building block for the construction of complex molecular architectures. The imidazole moiety itself is a privileged scaffold, frequently found in a vast array of biologically active molecules and pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a five-membered aromatic ring containing two nitrogen atoms, one of which is methylated at the N-1 position. A bromine atom is substituted at the C-5 position of the imidazole ring.

IUPAC Name: this compound[1]

Synonyms: 5-Bromo-1-methylimidazole, 1-methyl-5-bromoimidazole[1]

Chemical Formula: C₄H₅BrN₂[2]

Molecular Weight: 161.00 g/mol [2]

CAS Number: 1003-21-0[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure and basic information for this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical State | Solid, typically appearing as white or colorless crystals. | [2] |

| Melting Point | 40-44 °C (lit.) | |

| Boiling Point | 118.1±19.8 °C | |

| Solubility | Soluble in various organic solvents. | |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and direct approach involves the bromination of 1-methyl-1H-imidazole. The regioselectivity of the bromination is a critical aspect of this synthesis, as different positions on the imidazole ring can be susceptible to electrophilic attack. The following protocol is a representative method for the laboratory-scale synthesis.

Experimental Protocol: Bromination of 1-methyl-1H-imidazole

Materials:

-

1-methyl-1H-imidazole

-

Bromine (Br₂)

-

Acetic acid

-

Sodium acetate

-

Sodium sulfite

-

Diethyl ether

-

Magnesium sulfate

-

Water

Procedure:

-

To a solution of 1-methyl-1H-imidazole and sodium acetate in acetic acid at room temperature, add a solution of bromine in acetic acid dropwise.[3]

-

Stir the resulting mixture at room temperature for approximately 2.5 hours.[3]

-

Remove the acetic acid in vacuo.[3]

-

Suspend the residue in water and stir at room temperature for 10 minutes.[3]

-

Filter the resulting precipitate, wash with water, and dry under high vacuum. This may yield a mixture of bromoimidazoles.[3]

-

To achieve the desired 5-bromo isomer, further purification and potential reduction of poly-brominated species may be necessary. A common method involves treating the crude product with sodium sulfite in a water/acetic acid mixture and heating in a sealed vessel.[3]

-

After cooling, adjust the pH of the reaction mixture to 9-10 with a base (e.g., 2N sodium hydroxide).[3]

-

Extract the product with an organic solvent such as diethyl ether.[3]

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the crude product.[3]

-

The final product can be purified by column chromatography on silica gel.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals would include a singlet for the methyl protons and distinct signals for the protons on the imidazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H, C=N, and C-Br bonds. An FT-IR spectrum for this compound is available in chemical databases.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.[5][6] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the imidazole ring.[5][6]

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valued intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its utility stems from the presence of the bromine atom, which serves as a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

Role as a Building Block in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery.[7] The imidazole scaffold is a common feature in many kinase inhibitors. This compound can serve as a key starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, which can be designed to interact with specific residues in the kinase active site.

The following diagram illustrates a hypothetical synthetic pathway where this compound is utilized as a building block in the synthesis of a generic kinase inhibitor.

Caption: A conceptual workflow for the use of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a fundamentally important building block in contemporary organic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The ability to functionalize the imidazole core through reactions at the bromine position provides chemists with a powerful tool for molecular design and optimization in the pursuit of new therapeutics and functional materials.

References

- 1. This compound | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(1003-21-0)FT-IR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of the Imidazole Scaffold

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed and validated synthetic protocol, and offer an in-depth analysis of its spectroscopic characteristics for unambiguous structural confirmation. Furthermore, this document explores the compound's reactivity, with a special focus on its utility in palladium-catalyzed cross-coupling reactions, and discusses its applications in the field of drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The imidazole ring, an electron-rich five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry and biology.[1] It is a core component of essential biomolecules like the amino acid histidine and is found in a vast array of FDA-approved drugs, where it often plays a crucial role in molecular recognition and binding to biological targets.[2][3] The unique electronic and steric properties of the imidazole nucleus allow it to act as a versatile scaffold, participating in hydrogen bonding, coordination with metal ions, and various noncovalent interactions.[1]

This compound (CAS No. 1003-21-0) emerges as a particularly valuable derivative. The introduction of a bromine atom at the C5 position provides a highly functional "handle" for synthetic transformations, while the N1-methyl group prevents tautomerization and directs reactivity. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is an ideal partner in modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This reactivity profile makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its successful application in the laboratory. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅BrN₂ | [4][5][6] |

| Molecular Weight | 161.00 g/mol | [4][5][6] |

| CAS Number | 1003-21-0 | [4][5][7] |

| Appearance | Colorless to white crystalline solid | [5][8] |

| Melting Point | 40-44 °C | [5][9][10] |

| Boiling Point | 271.7 ± 13.0 °C (at 760 mmHg) | [9] |

| Density | 1.7 ± 0.1 g/cm³ | [9] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [5] |

| LogP | 0.58 | [9] |

| pKa | Data not readily available |

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | Warning | [4][11] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [5] |

| Personal Protective | Dust mask (type N95), safety glasses, chemical-resistant gloves | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials. | [12][13] |

Synthesis and Purification Workflow

The most common laboratory synthesis of this compound involves the direct bromination of 1-methylimidazole. The causality behind this choice lies in the availability of the starting material and the relative ease of the reaction. The imidazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Acetic acid is often used as a solvent, with sodium acetate acting as a base to buffer the HBr generated during the reaction, preventing the formation of the unreactive imidazolium salt.

Recommended Synthesis Protocol: Bromination of 1-Methylimidazole

This protocol is adapted from established methodologies for the bromination of imidazole derivatives.[14]

Step 1: Reaction Setup

-

To a solution of 1-methylimidazole (1.0 eq) and sodium acetate (15 eq) in glacial acetic acid, add a solution of bromine (3.0 eq) in acetic acid dropwise at room temperature.

-

Rationale: The use of excess bromine ensures complete conversion, while sodium acetate neutralizes the generated acid. Acetic acid is an ideal solvent due to its polarity and ability to dissolve the reactants.

Step 2: Reaction Execution

-

Stir the resulting mixture vigorously for 2.5-3 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Room temperature provides sufficient energy for the reaction to proceed without promoting side reactions or over-bromination.

Step 3: Work-up and Isolation

-

Remove the acetic acid in vacuo.

-

Suspend the resulting residue in water and stir for 10-15 minutes.

-

Adjust the pH of the aqueous solution to 9-10 by the slow addition of 2N sodium hydroxide solution.

-

Rationale: The pH adjustment is critical to deprotonate any imidazolium salt formed, ensuring the product is in its free base form, which is soluble in organic solvents.

Step 4: Extraction and Purification

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.

-

Rationale: Extraction isolates the product from inorganic salts. Drying the organic layer removes residual water, which can interfere with subsequent steps or product stability.

Synthesis Workflow Diagram

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]

- 4. This compound | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-ブロモ-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 1003-21-0 [sigmaaldrich.com]

- 7. usbio.net [usbio.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS#:1003-21-0 | Chemsrc [chemsrc.com]

- 10. This compound | 1003-21-0 [chemicalbook.com]

- 11. 1003-21-0|this compound|BLD Pharm [bldpharm.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. aksci.com [aksci.com]

- 14. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Therapeutic Potential of Bromoimidazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Emerging Prominence of Bromoimidazoles in Medicinal Chemistry

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom to this versatile ring system gives rise to bromoimidazole derivatives, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities.[2] Sourced from both marine organisms, particularly sponges, and synthetic chemistry endeavors, these halogenated compounds exhibit potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

This technical guide provides an in-depth exploration of the diverse biological activities of bromoimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key experimental findings, and detailed protocols for evaluating their therapeutic potential. The narrative is structured to provide not just a list of activities, but a causal understanding of why these molecules are compelling candidates for further drug development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Bromoimidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies by targeting fundamental cellular processes such as cell division and signal transduction.

Mechanism of Action: A Dual Assault on Cancer Cells

The anticancer effects of bromoimidazole derivatives are often attributed to two primary mechanisms: inhibition of tubulin polymerization and modulation of protein kinase activity.

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[5] Several bromoimidazole derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, often at the colchicine binding site, which leads to the inhibition of microtubule formation.[6] This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis.[7][8]

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer. Bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a variety of protein kinases implicated in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and BRAF.[2][9][10] By blocking the activity of these kinases, bromoimidazole derivatives can interrupt the signaling cascades that drive tumor growth and survival.

Diagram 1: Anticancer Mechanisms of Bromoimidazole Derivatives

Caption: Mechanisms of anticancer action for bromoimidazole derivatives.

Quantitative Data: Cytotoxicity of Bromoimidazole Derivatives

The following table summarizes the cytotoxic activity of selected bromoimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Marine Bromopyrrole Alkaloid Hybrids | PA1 (Ovarian), KB403 (Oral) | 0.41 - 1.28 | [11] |

| 2-Phenyl Benzimidazole Derivatives | MCF-7 (Breast) | 3.37 - 6.30 | [10] |

| Thiazole-Benzimidazole Derivatives | MCF-7 (Breast) | 5.96 - 6.30 | [10] |

| Nortopsentin Analogs | P388 (Murine Leukemia) | 1.7 - 7.8 (µg/mL) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Bromoimidazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[15]

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Prepare serial dilutions of the bromoimidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds.[13]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15-30 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram 2: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Bromoimidazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of action for many imidazole derivatives involves the disruption of the microbial cell envelope.[16] This can include interference with cell wall synthesis or damage to the cell membrane, leading to a loss of cellular integrity and subsequent cell death.[16][17] Some nitroimidazole derivatives, a related class, are known to act as prodrugs that, upon reduction within the microbial cell, form reactive intermediates that damage DNA.[18]

Spectrum of Activity: Efficacy Against Gram-Positive and Gram-Negative Bacteria

Bromoimidazole derivatives have shown particular promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[19][20] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although often to a lesser extent, which may be due to the protective outer membrane of these bacteria.[17][21]

Quantitative Data: Antimicrobial Potency of Bromoimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bromoimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazothiazole-benzoxazepine hybrids | MRSA | 3.125 - 6.25 | [19][20] |

| Nitroimidazole derivative (8g) | S. aureus | 1 | [18] |

| Nitroimidazole derivative (8g) | K. pneumoniae | 8 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Bromoimidazole derivative stock solution

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the bromoimidazole derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculate: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antiviral Activity: Inhibiting Viral Replication

Bromoimidazole derivatives have also been investigated for their antiviral properties, with notable activity against influenza viruses.

Mechanism of Action: Targeting Viral Processes

The antiviral activity of these compounds can be attributed to the inhibition of various stages of the viral life cycle. For influenza virus, this can include blocking viral entry into host cells, inhibiting viral genome replication and gene transcription, or interfering with the release of new virus particles from infected cells.[22][23][24]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[25][26]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus)

-

Virus stock

-

Bromoimidazole derivative

-

Culture medium

-

Semi-solid overlay (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the bromoimidazole derivative and mix with a known amount of virus. Incubate this mixture to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour).

-

Overlay: Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration) of the compound.[27]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Bromoimidazole derivatives have demonstrated potent anti-inflammatory effects in various experimental models.

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory properties of bromoimidazole derivatives are linked to their ability to inhibit key mediators of the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[28][29] Additionally, these compounds can suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in macrophages stimulated with lipopolysaccharide (LPS).[30]

Diagram 3: Anti-inflammatory Mechanism of Bromoimidazole Derivatives

Caption: Inhibition of inflammatory pathways by bromoimidazole derivatives.

Experimental Protocol: In Vitro Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Bromoimidazole derivative

-

Griess reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the bromoimidazole derivative for a specific time (e.g., 1 hour).[30]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[30]

-

Incubation: Incubate the plate for 24 hours.[30]

-

Nitrite Measurement: Collect the cell supernatants and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[28]

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1%)

-

Bromoimidazole derivative

-

Pletismometer (for measuring paw volume)

Procedure:

-

Animal Grouping: Divide the animals into control, standard (e.g., diclofenac sodium), and test groups.[28]

-

Compound Administration: Administer the bromoimidazole derivative to the test groups, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[28]

-

Paw Volume Measurement: Measure the paw volume of each animal at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the test groups compared to the control group.

Conclusion and Future Directions

Bromoimidazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to target multiple key pathways in cancer, infectious diseases, and inflammation underscores their potential for the development of novel therapeutics. The synthetic accessibility of the imidazole core allows for extensive structural modifications, providing a rich platform for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets, which can be achieved through techniques such as X-ray crystallography and computational modeling. Furthermore, in-depth preclinical studies are warranted to evaluate the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of bromoimidazole derivatives, from both natural and synthetic sources, holds great promise for addressing unmet medical needs in oncology and infectious and inflammatory diseases.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Marine natural alkaloids as anticancer agents + | Semantic Scholar [semanticscholar.org]

- 4. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An antitubulin agent BCFMT inhibits proliferation of cancer cells and induces cell death by inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. mdpi.com [mdpi.com]

- 17. nano-ntp.com [nano-ntp.com]

- 18. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 20. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ibtbioservices.com [ibtbioservices.com]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. sitesv2.anses.fr [sitesv2.anses.fr]

- 28. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-1-methyl-1H-imidazole

Abstract

5-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique electronic properties and strategically positioned reactive bromine atom make it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its synthetic utility and handling considerations. We will delve into key reaction classes, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange, providing both mechanistic understanding and practical experimental guidance. Furthermore, this document will address the known stability profile of the compound and offer recommendations for its storage and handling to ensure its integrity in research and development settings.

Introduction: The Strategic Importance of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a bromine atom at the 5-position of the 1-methylimidazole core, as in this compound, provides a crucial handle for synthetic diversification. This halogen atom serves as a versatile reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of novel molecular architectures for drug discovery and materials science.

The strategic importance of this compound lies in its ability to participate in a broad spectrum of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective construction of complex molecules. Consequently, a thorough understanding of the reactivity and stability of this key intermediate is paramount for its effective utilization in the laboratory and in larger-scale manufacturing processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1003-21-0 | [2][3][4] |

| Molecular Formula | C₄H₅BrN₂ | [2][3][4] |

| Molecular Weight | 161.00 g/mol | [2][3][4] |

| Appearance | Colorless to white crystals/solid | [5] |

| Melting Point | 40-44 °C | [4][5] |

| Boiling Point | 120 °C at 15 mmHg | [5] |

| Storage Temperature | Room temperature or -20°C, keep in a dark, dry place | [2][5] |

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond and the electronic nature of the imidazole ring. The bromine atom at the 5-position is susceptible to a variety of transformations, making it an excellent linchpin for synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 5-position of the imidazole ring.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (10 mL) and water (2 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Heck reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 5-vinyl-1-methyl-1H-imidazole derivatives.

Caption: General scheme of the Heck reaction.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the imidazole ring, enhanced by the presence of the bromine atom, allows for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than cross-coupling reactions. Strong nucleophiles can displace the bromide ion.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine or thiol, 1.2-1.5 mmol) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, if necessary to deprotonate the nucleophile).

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent. The crude product is then purified by chromatography or recrystallization.

Halogen-Metal Exchange

Halogen-metal exchange reactions are a powerful method for converting the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. This in situ generated organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.

Caption: Halogen-metal exchange followed by electrophilic quench.

Experimental Protocol: Halogen-Metal Exchange and Quench with an Electrophile

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, an aldehyde, or a ketone) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-